molecular formula C26H26ClFN4O3 B2359949 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea CAS No. 896364-38-8

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea

Cat. No.: B2359949
CAS No.: 896364-38-8
M. Wt: 496.97
InChI Key: KHNGJKPJIOZIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea features a unique scaffold combining a benzo[d][1,3]dioxol-5-yl group, a 4-(2-fluorophenyl)piperazine moiety, and a 3-chlorophenylurea tail. Below, we systematically compare this compound with structurally related analogues, focusing on synthesis, physicochemical properties, and biological implications.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClFN4O3/c27-19-4-3-5-20(15-19)30-26(33)29-16-23(18-8-9-24-25(14-18)35-17-34-24)32-12-10-31(11-13-32)22-7-2-1-6-21(22)28/h1-9,14-15,23H,10-13,16-17H2,(H2,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNGJKPJIOZIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features several key structural motifs:

  • Benzo[d][1,3]dioxole : A common pharmacophore associated with various biological activities.
  • Piperazine ring : Known for its role in enhancing bioactivity through modulation of receptor interactions.
  • Chlorophenyl group : Often contributes to the lipophilicity and overall potency of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been identified:

  • Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including kinases and phosphatases, which are crucial in cancer and other diseases.
  • Cellular Signaling Pathways : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK, which are vital in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring the benzo[d][1,3]dioxole moiety. For instance:

  • IC50 Values : Compounds with structural similarities have exhibited IC50 values ranging from 7.4 µM to 45.2 µM against various cancer cell lines, indicating significant cytotoxicity .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells via caspase activation and disruption of mitochondrial membrane potential .

Antimicrobial Activity

Compounds incorporating the benzo[d][1,3]dioxole structure have demonstrated antimicrobial properties:

  • Activity Spectrum : Studies show efficacy against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 12.5 µg/ml .
  • Potential Applications : Such antimicrobial activity suggests possible therapeutic uses in treating infections resistant to conventional antibiotics.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a structurally similar compound in vivo using tumor-bearing mice. The results demonstrated a significant reduction in tumor size compared to control groups, supporting the therapeutic potential of this class of compounds .

Study 2: Antimicrobial Testing

In vitro tests assessed the antimicrobial activity against various pathogens. The results indicated that derivatives of benzo[d][1,3]dioxole exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC (µM) Reference
AnticancerMCF cell line7.4
AntimicrobialE. coli12.5
AntimicrobialC. albicans25

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The target compound’s urea linkage and fluorophenyl group may necessitate specialized reagents (e.g., carbodiimides for urea formation) compared to simpler piperazine derivatives .
  • Activity Trends : Dichlorophenyl and bromophenyl substituents in analogues correlate with higher cytotoxicity but lower synthetic yields, whereas the target’s fluorine-chlorine combination may optimize both yield and potency .
  • Structural Uniqueness : The fusion of benzo[d][1,3]dioxol-5-yl, 2-fluorophenylpiperazine, and urea distinguishes it from pyrrolidine-based ABT-627 and bichalcone NF-κB inhibitors .

Preparation Methods

Synthesis of 4-(2-Fluorophenyl)piperazine

The fluorophenyl-piperazine moiety is synthesized via nucleophilic aromatic substitution. Using a modified Ullmann coupling, piperazine reacts with 1-bromo-2-fluorobenzene in the presence of a copper(I) catalyst at 110°C for 24 hours, yielding 4-(2-fluorophenyl)piperazine with 78% efficiency. Alternative methods employing Buchwald-Hartwig amination with palladium catalysts (e.g., Pd(OAc)₂ and Xantphos) in toluene at 100°C achieve comparable yields (75–82%).

Key Reaction Conditions:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 110°C
  • Yield: 78%

Preparation of 2-(Benzo[d]dioxol-5-yl)ethylamine

This intermediate is accessible through reductive amination of benzo[d]dioxole-5-carbaldehyde. Reacting the aldehyde with nitroethane in ethanol under acidic conditions (HCl, 50°C, 12 hours) forms the nitroalkane intermediate, which is subsequently reduced using hydrogen gas (H₂, 50 psi) over Raney nickel at 25°C to yield the ethylamine derivative (85% yield).

Optimization Note:

  • Substituting Raney nickel with palladium on carbon (Pd/C) reduces reaction time to 6 hours but decreases yield to 72% due to over-reduction byproducts.

Coupling of Piperazine and Ethylamine Intermediates

The ethylamine and piperazine components are coupled via a nucleophilic substitution reaction. Heating 2-(benzo[d]dioxol-5-yl)ethylamine with 4-(2-fluorophenyl)piperazine in acetonitrile at 80°C for 48 hours affords the secondary amine product. Adding potassium carbonate (K₂CO₃) as a base improves yield from 65% to 82% by scavenging HCl generated during the reaction.

Side Reaction Mitigation:

  • Competing dimerization of the ethylamine is suppressed by maintaining a 1:1.2 molar ratio of ethylamine to piperazine.

Urea Formation with 3-Chlorophenyl Isocyanate

The final urea bond is formed by reacting the secondary amine with 3-chlorophenyl isocyanate. In anhydrous dichloromethane (DCM) at 0°C, the amine is treated with 1.1 equivalents of isocyanate, followed by gradual warming to 25°C over 4 hours. This method yields 88% of the target compound with >95% purity after recrystallization from ethanol.

Alternative Urea-Forming Methods:

  • Phosgene-Free Approach: Using sulfuryl fluoride (SO₂F₂) as a urea-forming reagent, as demonstrated in Patent CN111116420B, enables a safer one-pot synthesis. Reacting the amine with SO₂F₂ in acetonitrile at 40°C for 6 hours, followed by addition of 3-chloroaniline, achieves 91% yield.
  • Carbodiimide-Mediated Coupling: Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) yields 84% product but requires extensive purification to remove coupling byproducts.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%) Key Advantage
Isocyanate Coupling 3-Chlorophenyl isocyanate, DCM, 0→25°C 88 95 High purity, minimal side products
SO₂F₂-Mediated Synthesis SO₂F₂, acetonitrile, 40°C 91 93 Phosgene-free, scalable
Carbodiimide Coupling EDC/HOBt, THF, 25°C 84 89 Mild conditions, no gas handling

Data synthesized from.

Optimization of Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance reaction rates but complicate purification due to high boiling points.
  • Dichloromethane (DCM): Ideal for isocyanate reactions due to low nucleophilicity, preventing solvent participation.
  • Acetonitrile: Preferred for SO₂F₂-mediated reactions, offering excellent solubility for gaseous reagents.

Temperature Control

  • Urea formation with isocyanates proceeds optimally at 0–25°C to minimize oligomerization.
  • Piperazine coupling requires elevated temperatures (80°C) to overcome activation energy barriers.

Catalytic Systems

  • Copper Catalysis: Essential for Ullmann-type couplings but generates metallic waste.
  • Palladium Catalysis: Higher efficiency in Buchwald-Hartwig amination but cost-prohibitive for large-scale synthesis.

Challenges and Troubleshooting

  • Regioselectivity in Piperazine Functionalization

    • Competing N-alkylation at both piperazine nitrogens is mitigated by using a bulky base (e.g., DBU) to favor mono-substitution.
  • Isocyanate Stability

    • 3-Chlorophenyl isocyanate is moisture-sensitive; reactions must be conducted under anhydrous conditions with molecular sieves.
  • Purification Difficulties

    • Column chromatography over silica gel (ethyl acetate/hexane, 1:3) effectively separates the target urea from symmetrical urea byproducts.

Q & A

Q. Table 1: Structural Contributions to Bioactivity

Moiety Role Example Evidence
Benzo[d][1,3]dioxol-5-ylMetabolic stability
4-(2-Fluorophenyl)piperazineReceptor selectivity
3-ChlorophenylureaEnzyme inhibition via H-bonding

Advanced Question: How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Coupling Reagents : Use of carbodiimides (e.g., EDC/HOBt) for urea bond formation, reducing side reactions compared to traditional isocyanate methods .
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, critical for piperazine-ethyl coupling steps .
  • Purification : Reverse-phase HPLC with C18 columns effectively separates stereoisomers formed during ethyl-piperazine linkage synthesis .

Q. Table 2: Synthetic Optimization Parameters

Parameter Optimal Condition Impact on Yield
Coupling reagentEDC/HOBt in DMF75–85% yield
Temperature0–5°C for urea formationReduces hydrolysis
PurificationHPLC (ACN/water gradient)Purity >98%

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the ethyl-piperazine linkage and absence of stereochemical impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₅H₂₂ClFN₄O₃) and detects trace byproducts .
  • X-ray Crystallography : Resolves conformational flexibility of the piperazine ring, critical for docking studies .

Advanced Question: How should researchers address discrepancies in reported solubility profiles of this compound?

Methodological Answer:
Contradictions in solubility (e.g., aqueous vs. organic solvents) arise from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility. Use hot-stage microscopy to identify polymorphs .
  • Experimental Conditions : Standardize pH (e.g., phosphate buffer pH 7.4 for aqueous solubility) and temperature (25°C) .
  • Co-solvent Systems : For in vitro assays, employ DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

Q. Table 3: Solubility Data Comparison

Solvent Reported Solubility (mg/mL) Source
Water0.12 ± 0.03
Ethanol2.5 ± 0.4
DMSO>50

Advanced Question: What computational methods can predict this compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with 5-HT₂A or D₂ receptors using CHARMM force fields to assess piperazine-fluorophenyl dynamics .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize urea linker geometry for H-bonding with catalytic residues .
  • QSAR Models : Train models on analogs (e.g., 1-(4-fluorophenyl)-3-[...]urea) to predict logP and IC₅₀ values .

Basic Question: What are the known metabolic pathways for this compound?

Methodological Answer:

  • Phase I Metabolism : Hepatic CYP3A4-mediated oxidation of the piperazine ring, forming N-oxide derivatives .
  • Phase II Metabolism : Glucuronidation of the benzo[d][1,3]dioxol moiety, detected via LC-MS/MS in rat plasma .
  • Excretion : Renal clearance of polar metabolites (t₁/₂ = 6–8 hours in preclinical models) .

Advanced Question: How can researchers resolve conflicting data on this compound’s enzyme inhibition potency?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may stem from:

  • Assay Conditions : Standardize ATP concentrations (1 mM for kinase assays) and pre-incubation times .
  • Enzyme Source : Use recombinant human enzymes (vs. animal-derived) to eliminate species-specific activity variations .
  • Data Normalization : Include positive controls (e.g., staurosporine) in dose-response curves to calibrate inhibition values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.